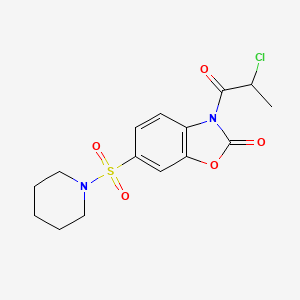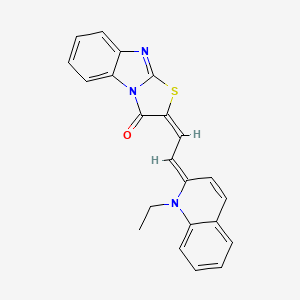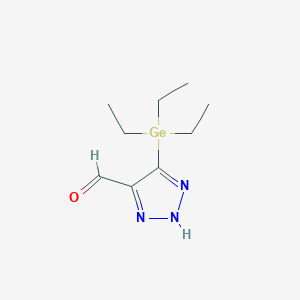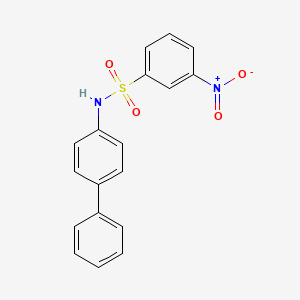
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a dimethylaminobenzylidene group and a phenyl group, making it a compound of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- typically involves the reaction of 3-amino-1,3,4-thiadiazole-5-thiol with 4-dimethylaminobenzaldehyde in an acidic ethanolic solution . The reaction proceeds through the formation of a Schiff base, where the amino group of the thiadiazole reacts with the aldehyde group of the benzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the benzylidene group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.
Material Science: The compound can be used in the synthesis of fluorescent probes for detecting environmental pollutants such as 2,4,6-trinitrophenol.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds and functionalized derivatives.
作用机制
The mechanism of action of 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole, 2-(4-methoxybenzylidenamino)-5-phenyl-: Similar structure but with a methoxy group instead of a dimethylamino group.
1,3,4-Thiadiazole, 2-(4-chlorobenzylidenamino)-5-phenyl-: Contains a chlorine atom instead of a dimethylamino group.
1,3,4-Thiadiazole, 2-(4-nitrobenzylidenamino)-5-phenyl-: Features a nitro group in place of the dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- imparts unique electronic properties to the compound, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
属性
分子式 |
C17H16N4S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]aniline |
InChI |
InChI=1S/C17H16N4S/c1-21(2)15-10-8-13(9-11-15)12-18-17-20-19-16(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b18-12+ |
InChI 键 |
COFKGFMXENMDLN-LDADJPATSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=NN=C(S2)C3=CC=CC=C3 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B14950370.png)
![N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14950377.png)

![3-{[(4-Methylphenyl)carbonyl]amino}phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B14950383.png)


![N-(4-Bromophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14950404.png)
![3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)

![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)
![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B14950444.png)
![(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)

